molecular formula C16H19FN2O3 B13674192 tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13674192
M. Wt: 306.33 g/mol
InChI Key: JQPNKEKGIMUTPM-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic oxindole derivative Spirocyclic compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One efficient synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for spirocyclic oxindoles often focus on scalability and efficiency. The described synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, this reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and bioactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the fluorine atom and the tert-butyl group, which can enhance its stability and bioactivity. These features make it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C16H19FN2O3

Molecular Weight

306.33 g/mol

IUPAC Name

tert-butyl 5-fluoro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19FN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)

InChI Key

JQPNKEKGIMUTPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

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